N-(3-acetamidophenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c1-12(28)24-15-6-3-7-16(9-15)25-18(29)10-17-11-30-19(27-17)26-14-5-2-4-13(8-14)20(21,22)23/h2-9,11H,10H2,1H3,(H,24,28)(H,25,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSFVEZDCHXCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The compound features a thiazole moiety, which is known for its versatility in medicinal chemistry. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. The structural formula can be represented as:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazole ring has been associated with various anticancer activities due to its ability to interact with multiple biological targets.
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.61 µg/mL to 10.28 µg/mL against MCF-7 and HepG2 cell lines, indicating potent antiproliferative effects .
- Mechanism of Action : The mechanism of action involves the inhibition of key proteins involved in cancer cell proliferation and survival pathways. For example, some thiazole derivatives have been shown to inhibit Abl protein kinase, which is crucial in chronic myeloid leukemia (CML) .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that specific structural features significantly influence the biological activity of thiazole-containing compounds:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's potency by increasing electron density on the aromatic system, facilitating better interaction with biological targets .
- Substituent Positioning : The positioning of substituents on the aromatic rings affects their biological activity. For instance, methyl or halogen substitutions at specific positions have been correlated with increased cytotoxicity .
Study 1: Anticancer Activity
A study focused on a series of thiazole derivatives indicated that compounds with a trifluoromethyl group exhibited superior activity against breast cancer cell lines compared to those without this substituent. The study reported an IC50 value of 10.28 µg/mL for one of the derivatives, suggesting a strong potential for further development .
Study 2: Inhibition of Kynurenine 3-Hydroxylase
Another relevant study evaluated the compound's ability to inhibit kynurenine 3-hydroxylase, an enzyme implicated in cancer metabolism. High-affinity inhibitors were identified with IC50 values as low as 19 nM, showcasing the compound's potential in targeting metabolic pathways in cancer cells .
Data Tables
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Abl Protein Kinase | 7.4 | K562 (CML) |
| Compound B | Kynurenine Hydroxylase | 0.019 | Various Cancer Cells |
| Compound C | MCF-7 | 1.61 | Breast Cancer |
| Compound D | HepG2 | 10.28 | Liver Cancer |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or interference with cellular signaling pathways related to cancer proliferation .
In particular, thiazole derivatives have been shown to inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7), suggesting that N-(3-acetamidophenyl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide may exhibit similar effects .
Antimicrobial Activity
Thiazole-containing compounds have also been studied for their antimicrobial properties. Research indicates that certain thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species. This antimicrobial activity is attributed to their ability to disrupt cellular processes in pathogens .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies suggest that modifications to the thiazole ring or the acetamide group can significantly influence the biological activity of the compound. For instance, variations in substituents on the phenyl rings can enhance potency against specific cancer cell lines or improve selectivity towards microbial targets .
Case Studies and Research Findings
- Anticancer Activity : A study published in ACS Omega reported that related compounds demonstrated significant inhibition against multiple cancer cell lines with percent growth inhibitions ranging from 51% to 86% depending on the structure . This highlights the potential of thiazole derivatives in anticancer therapy.
- Antimicrobial Efficacy : Research conducted on thiazole derivatives indicated effective inhibition against various pathogens, showcasing their potential as new antimicrobial agents. The study utilized turbidimetric methods to assess efficacy against bacterial strains .
Preparation Methods
Thiazole Core Formation via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a cornerstone for constructing the central thiazole ring. This method involves reacting α-halo carbonyl compounds with thioureas or thioamides.
- Intermediate 1 : 2-Bromo-1-(3-acetamidophenyl)ethan-1-one is prepared by brominating 3-acetamidophenyl acetamide using HBr/AcOH.
- Cyclization : React Intermediate 1 with 3-(trifluoromethyl)phenylthiourea in ethanol at 80°C for 6 hours.
- Isolation : The crude product is purified via recrystallization (ethanol/water), yielding 2-((3-(trifluoromethyl)phenyl)amino)-4-(3-acetamidophenyl)thiazole.
Key Data :
Alternative Pathway: Ullmann-Type Coupling for Amino-Thiazole Linkage
For introducing the trifluoromethylphenylamino group, Ullmann coupling enables C–N bond formation under catalytic conditions.
- Intermediate 3 : 2-Amino-4-(3-acetamidophenyl)thiazole is prepared via Hantzsch using 3-acetamidophenyl acetamide and thiourea.
- Coupling : React Intermediate 3 with 1-bromo-3-(trifluoromethyl)benzene using CuI/L-proline in DMSO at 110°C for 24 hours.
- Purification : Column chromatography (hexane/EtOAc) isolates the target compound.
Key Data :
- Yield: 55–60%.
- Catalytic System: CuI (10 mol%), L-proline (20 mol%).
- Limitations: Requires harsh conditions and extended reaction times.
Comparative Analysis of Methods
Optimization and Challenges
Solvent and Temperature Effects
Functional Group Compatibility
- The acetamide group requires protection (e.g., as a tert-butyl carbamate) during bromination to prevent side reactions.
- Trifluoromethyl groups are stable under acidic conditions but may hydrolyze in strong bases.
Characterization and Validation
- NMR : $$ ^{19}F $$ NMR confirms trifluoromethyl presence (δ -62.5 ppm).
- MS : ESI-MS m/z 436.1 [M+H]+.
- HPLC : Retention time 12.3 min (C18 column, 60% MeOH).
Industrial Scalability and Environmental Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
